molecular formula C6H11NO2 B129625 Methyl D-prolinate CAS No. 43041-12-9

Methyl D-prolinate

Cat. No. B129625
CAS RN: 43041-12-9
M. Wt: 129.16 g/mol
InChI Key: BLWYXBNNBYXPPL-RXMQYKEDSA-N
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Description

Methyl D-prolinate is a derivative of the amino acid proline, which is known for its role as an organocatalyst in various asymmetric synthesis reactions. The D-enantiomer of proline, when modified to a methyl ester, can be utilized in catalytic processes to induce chirality in the synthesis of complex molecules. This compound is particularly interesting due to its potential to enhance the enantioselectivity and diastereoselectivity of reactions, making it a valuable tool in the field of organic chemistry.

Synthesis Analysis

The synthesis of chiral compounds using proline derivatives has been demonstrated in the formation of enantiomerically pure bis-cyclometalated iridium(III) complexes. A method involving L-proline or L-α-methylproline, which is structurally similar to methyl D-prolinate, has been reported to yield high diastereomeric purity in the resulting metal complexes . This indicates that methyl D-prolinate could also be used in similar metal-mediated syntheses to produce chiral compounds with high enantiomeric excess.

Molecular Structure Analysis

Methyl D-prolinate's molecular structure can be analyzed through vibrational spectroscopy, as shown in the study of methyl L-prolinate hydrochloride. Computational methods such as ab initio Hartree-Fock and density functional theory have been employed to predict the structure and atomic charge distributions of the compound. These studies provide insights into the molecular geometry, vibrational frequencies, and electronic properties, which are essential for understanding the reactivity and interaction of methyl D-prolinate with other molecules .

Chemical Reactions Analysis

The reactivity of proline derivatives in chemical reactions is well-documented. For instance, L-proline derived spirolactams and α-methyl prolinamides have been used as organocatalysts in the asymmetric Michael addition reaction of aldehydes to nitroolefins, achieving excellent yields and selectivity . Similarly, a cholic acid derivative with a D-prolinamide moiety has catalyzed the asymmetric aldol reaction of cyclic ketones with aromatic aldehydes, suggesting that methyl D-prolinate could exhibit comparable catalytic activity in such reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl D-prolinate can be inferred from studies on related compounds. For example, the thermodynamic properties of methyl L-prolinate hydrochloride, such as heat capacity, enthalpy, entropy, and Gibbs energy, have been calculated at different temperatures, providing a basis for understanding the stability and reactivity of the compound under various conditions . Additionally, the formation of novel metal(II) complexes with N,N'-methylenedi(4-hydroxy-L-proline) showcases the ability of proline derivatives to form stable chelates with metals, which could be relevant to the behavior of methyl D-prolinate in metal-mediated reactions .

Scientific Research Applications

Pharmacological Potential

Methyl D-prolinate and its derivatives, as a part of the larger group of methylated xanthines, have been studied for their wide range of pharmacological applications. They are known for their roles as central nervous system stimulants, bronchodilators, coronary dilators, diuretics, and anti-cancer adjuvant treatments. These compounds, due to their low toxicity and beneficial effects, have been the focus of extensive scientific research, although their consumption and therapeutic use are not without toxicity concerns (Monteiro et al., 2019).

Dipeptide Synthesis

Methyl D-prolinate plays a role in the synthesis of dipeptides. For instance, the synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate has been accomplished, demonstrating its use in peptide synthesis as a dipeptide building block. This synthesis pathway is significant in the development of antibiotics and other peptide-based therapeutics (Suter et al., 2000).

Spectroscopic Investigations

Methyl L-prolinate hydrochloride, a related compound, has been synthesized and characterized using spectroscopic methods. This research provides insights into the structural and vibrational properties of such compounds, which is crucial for understanding their reactivity and potential applications in various fields (Balachandran et al., 2014).

Organocatalysis

Methyl D-prolinate derivatives have been employed as organocatalysts in various chemical reactions. Their use in organocatalysis highlights their potential in facilitating chemical transformations, which is a key aspect in synthetic chemistry and pharmaceutical manufacturing (Gruttadauria et al., 2008).

properties

IUPAC Name

methyl (2R)-pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-9-6(8)5-3-2-4-7-5/h5,7H,2-4H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWYXBNNBYXPPL-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401314597
Record name D-Proline methyl ester
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Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl D-prolinate

CAS RN

43041-12-9
Record name D-Proline methyl ester
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Record name Methyl D-prolinate
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Record name D-Proline methyl ester
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Record name Methyl D-prolinate
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Record name METHYL D-PROLINATE
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Synthesis routes and methods I

Procedure details

7 mL of thionyl chloride was dissolved in 50 mL of methanol in an ice-water bath, followed by addition of pyrrolidine-2-carboxylic acid 10a (5 g, 43.40 mmol). The mixture was warmed up to room temperature and stirred for 24 hours. The mixture was concentrated under reduced pressure to obtain methylpyrrolidine-2-carboxylate 10b (10 g) crude product as a white solid, which was directly used in the next step without purification.
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of L-proline (2.23 g) in dry methanol (15 ml) was cooled to −5° C. and thionyl chloride (4.52 g) was added dropwise, while stirring and maintaining the temperature of the reactants below 0° C. The reaction was continued at 25° C. for 2 h. The solvent was distilled and the residue stored in ice-chest for 12 h. The solid mass was added to aqueous solution of potassium carbonate (50%, 20 ml) at 0° C. and the separated oily layer was extracted into ether (15 ml×3). The ethereal layer was dried over anhydrous sodium sulfate and distilled to afford 2.3 g of 2-(carbomethoxy)-pyrrolidine (85%), [MS (m/z) M+129 (1%), 114 (0.5), 70(100), 68(50), 43(80), 41(90)]. It was taken in dry diethyl ether (15 ml), cooled to 0° C. and t-butylhypochlorite (2.16 g) added dropwise. The reaction was monitored on silica gel thin layer using chloroform as the eluant. After completion of the reaction (15 min.), potassium t-butoxide (2.24 g) was added gradually over 10 min. and the reactants stirred at 25° C. for 5 h. The solution was filtered and the solvent distilled under reduced pressure to afford 2-(carbomethoxy)-1-pyrrroline (2 g), [MS (m/z) M+ 127(1%), 112(0.5), 97 (15), 69 (100), 54 (50), 41 (75)]. To a suspension of magnesium turnings (0.43 g) in dry ether, iodine (0.01 g) was added followed by dropwise addition of a solution of methyl iodide (3.08 g) in ether (5 ml) at 35° C. The mixture was stirred until the disappearance of magnesium turnings (15 min), then cooled to 0° C. To it, a solution of 2-(carbomethoxy)-1-pyrrroline (2 g) in dry ether (5 ml) was added over 5 min. and the mixture was stirred at room temperature. On completion of the reaction (2 h) the product was worked up by the addition of dilute hydrochloric acid (5%, 10 ml) and the organic layer separated. The aqueous layer was further extracted with ether (10 ml×2) and the combined organic layers dried over anhydrous sodium sulphate and distilled to afford pure 2-acetyl-1-pyrroline [1.3g, 95% purity, MS (m/z) M+ 111 (5%), 96 (0.1), 83 (15), 69(8), 68 (10), 55 (2), 52 (0.2), 43 (100),42 (25), 41 (50)].
Quantity
2.23 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
4.52 g
Type
reactant
Reaction Step Two

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